5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol

Description

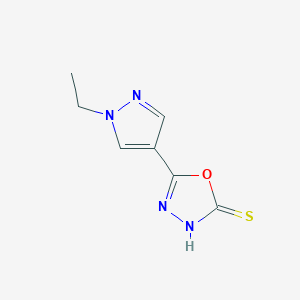

Chemical Structure and Properties 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 1-ethylpyrazole moiety and a thiol (-SH) group at the 2-position. Its molecular formula is C₈H₁₀N₄OS, with a molecular weight of 210.26 g/mol.

Synthesis

The compound is typically synthesized via cyclization reactions. For example:

Hydrazide Intermediate: A pyrazole-containing hydrazide is reacted with carbon disulfide (CS₂) under basic conditions (e.g., NaOH) to form the 1,3,4-oxadiazole-2-thiol ring .

Alkylation: The thiol group may undergo further alkylation with halogenated reagents (e.g., phenacyl bromides) to generate derivatives .

Structure

3D Structure

Properties

IUPAC Name |

5-(1-ethylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4OS/c1-2-11-4-5(3-8-11)6-9-10-7(13)12-6/h3-4H,2H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKERKSQQEPULNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101195110 | |

| Record name | 5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101195110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004643-47-3 | |

| Record name | 5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101195110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate oxidizing agent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Electrophiles: Alkyl halides, acyl chlorides.

Cyclization Conditions: Acidic or basic conditions, often with heating.

Major Products

Disulfides: Formed from oxidation of the thiol group.

Substituted Pyrazoles: Formed from electrophilic substitution reactions.

Complex Heterocycles: Formed from cyclization reactions.

Scientific Research Applications

Chemistry

5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol serves as a building block for synthesizing more complex molecules. Its thiol group can participate in various chemical reactions such as oxidation and substitution, making it a versatile reagent in synthetic organic chemistry.

| Reaction Type | Description |

|---|---|

| Oxidation | The thiol group can be oxidized to form disulfides. |

| Substitution | Hydrogen atoms on the pyrazole ring can be replaced with electrophiles. |

| Cyclization | Can participate in cyclization reactions to form more complex heterocycles. |

Biology

The compound has been investigated for its antimicrobial and anticancer properties . Studies have shown that it can inhibit the growth of various bacterial strains and cancer cell lines.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Study: Anticancer Activity

Research indicated that this compound could induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Medicine

In the medical field, the compound is being explored for its potential therapeutic effects:

- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in preclinical models.

| Therapeutic Effect | Mechanism |

|---|---|

| Anti-inflammatory | Modulates cytokine production and inhibits inflammatory mediators. |

| Analgesic | Potentially reduces pain through central nervous system pathways. |

Industry

This compound is also utilized in the development of new materials with specific properties such as fluorescence. Its unique structure allows it to be incorporated into polymers and coatings that exhibit enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The pyrazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and physicochemical properties of 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol can be contextualized by comparing it to structurally related 1,3,4-oxadiazole derivatives (Table 1).

Key Findings from Comparative Studies

Antibacterial Activity :

- Replacement of the oxygen atom in 1,3,4-oxadiazol-2-ol derivatives with sulfur (to form thiols) reduced potency against Xanthomonas oryzae. For example:

- Compound 7c (EC₅₀ = 7.40 µg/mL, oxadiazol-2-ol) vs. 9a (EC₅₀ = 12.40 µg/mL, oxadiazole-2-thiol) .

- The ethyl-pyrazole substituent in the target compound may improve membrane penetration compared to phenyl or pyridyl groups.

Anticancer Potential: Pyridyl-substituted oxadiazole-thiols (e.g., 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol) demonstrated cytotoxicity when conjugated with indolin-2-one derivatives . The ethyl group in the target compound may confer metabolic stability over methyl or unsubstituted pyrazoles.

Synthetic Flexibility :

- Thiol-containing oxadiazoles are versatile intermediates for S-alkylation (e.g., with phenacyl bromides or benzyl chlorides) to generate bioactive derivatives .

Notes

Limitations of Data : Direct biological data for this compound are scarce; inferences are drawn from structural analogs.

Safety Considerations : Thiol-containing compounds may require handling under inert conditions due to oxidation sensitivity .

Future Directions : Molecular docking studies could elucidate interactions between the ethyl-pyrazole moiety and biological targets (e.g., microbial enzymes or cancer cell receptors).

Biological Activity

5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol (CAS No. 1004643-47-3) is a heterocyclic compound that combines pyrazole and oxadiazole functionalities. These structural characteristics contribute to its diverse biological activities, making it a significant subject of research in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₄OS, with a molecular weight of 196.23 g/mol. The compound features a thiol group that enhances its reactivity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with cysteine residues in proteins, particularly through its thiol group. This interaction can inhibit protein function and modulate various biological pathways, leading to effects such as:

- Inhibition of cell proliferation

- Reduction of inflammation

- Antimicrobial activity

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 5.55 |

| This compound | HePG2 | 1.82 |

| This compound | MCF7 | 2.86 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting specific pathways such as the epidermal growth factor receptor (EGFR) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The presence of both pyrazole and oxadiazole rings enhances its efficacy against various microbial strains. Studies have shown that similar compounds exhibit potent activity against bacteria and fungi .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has demonstrated anti-inflammatory effects in vitro. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

A recent study evaluated the anticancer efficacy of several oxadiazole derivatives in comparison to standard treatments. The results indicated that certain derivatives exhibited better potency than established drugs like doxorubicin and gefitinib, suggesting that modifications to the oxadiazole structure can enhance therapeutic effectiveness .

Another investigation focused on the synthesis and biological evaluation of related compounds showed that modifications at specific positions on the pyrazole ring significantly influenced their cytotoxic activity against cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves:

- Step 1 : Reacting a pyrazole-substituted hydrazide (e.g., 1-ethyl-1H-pyrazole-4-carbohydrazide) with carbon disulfide (CS₂) in alkaline conditions (e.g., KOH/ethanol) to form the oxadiazole-thiol ring .

- Step 2 : Purification via recrystallization (methanol/water) and characterization using NMR, IR, and mass spectrometry to confirm the structure .

Yields typically range from 55% to 90%, depending on substituents and reaction optimization .

Q. How is the structure of this compound validated experimentally?

Key characterization methods include:

- NMR spectroscopy : The thiol (-SH) proton appears as a broad singlet near δ 10–13 ppm in H NMR. The pyrazole and oxadiazole protons resonate between δ 7–8 ppm and δ 8–9 ppm, respectively .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) with <5 ppm error .

- IR spectroscopy : Stretching vibrations for C=S (1050–1250 cm) and N–N (950–1100 cm) bonds are critical markers .

Q. What are the common reactivity patterns of the thiol group in this compound?

The thiol (-SH) group participates in:

- Mannich reactions : Reacts with formaldehyde and amines to form N-Mannich bases, enhancing solubility and bioactivity .

- Alkylation : Forms thioether derivatives when treated with alkyl halides (e.g., tert-butyl bromoacetate) under basic conditions .

- Oxidation : Susceptible to oxidation to disulfides (S–S bonds) under aerobic conditions, necessitating inert atmospheres during synthesis .

Advanced Research Questions

Q. How can contradictory spectroscopic data across studies be resolved?

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For example:

Q. What strategies optimize synthetic yields for derivatives of this compound?

Yield optimization involves:

- Catalyst selection : Using iodine or Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .

- Temperature control : Reflux in ethanol (70–80°C) improves reaction kinetics without decomposition .

- Substituent effects : Electron-withdrawing groups on the pyrazole ring (e.g., halogens) increase electrophilicity, enhancing cyclization efficiency .

Q. How does computational modeling aid in understanding its biological interactions?

Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target enzymes (e.g., Rho kinase or bacterial efflux pumps). Key findings include:

Q. What advanced spectroscopic techniques resolve ambiguities in its solid-state structure?

Q. How do reaction conditions influence the formation of byproducts?

- Oxygen exposure : Leads to disulfide byproducts; use of N₂ atmosphere reduces this .

- pH control : Alkaline conditions (pH >10) favor cyclization, while acidic conditions promote hydrolysis of intermediates .

Methodological Considerations

9. Designing experiments to evaluate bioactivity:

- Antimicrobial assays : Use microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values .

- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀ ratios) .

10. Addressing reproducibility challenges in synthesis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.